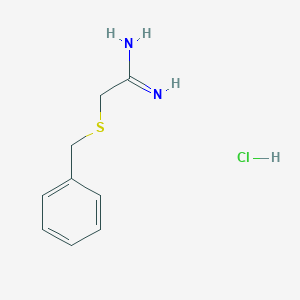![molecular formula C14H19N3O B2458034 N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide CAS No. 2411195-49-6](/img/structure/B2458034.png)
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide, also known as CYM5442, is a synthetic compound that has shown potential in various scientific research applications. It is a member of the pyrazole class of compounds and is structurally similar to the endogenous cannabinoid anandamide.
Mechanism of Action
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and have been implicated in the regulation of inflammation and immune function. Activation of CB2 receptors by N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been shown to reduce inflammation and modulate immune function.
Biochemical and Physiological Effects:
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been shown to have analgesic effects and may be useful in the treatment of chronic pain. N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide is its selectivity for the CB2 receptor, which allows for targeted modulation of immune function and inflammation. However, one limitation of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide is its relatively low potency, which may make it less effective in certain applications.
Future Directions
There are several potential future directions for research on N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide. One area of interest is the development of more potent analogues of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide that may have greater therapeutic potential. Another area of interest is the investigation of the potential use of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide and to explore its potential for use in combination with other drugs in the treatment of various diseases.
Synthesis Methods
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 1-cyclopentyl-3-pyrazolecarboxylic acid with 2-bromoethylbut-2-ynyl ether, followed by a series of reactions to yield the final product.
Scientific Research Applications
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-5-14(18)15-10-8-12-9-11-17(16-12)13-6-3-4-7-13/h9,11,13H,3-4,6-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWESFGPFCGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2457951.png)

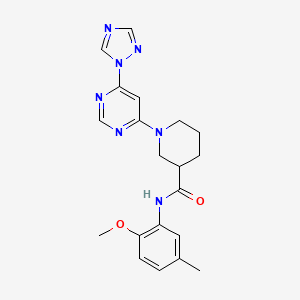
![2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2457955.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid](/img/structure/B2457956.png)
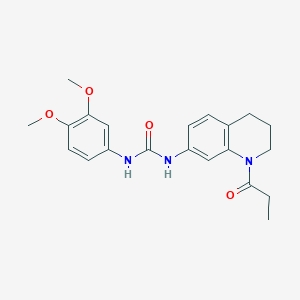
![3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457958.png)
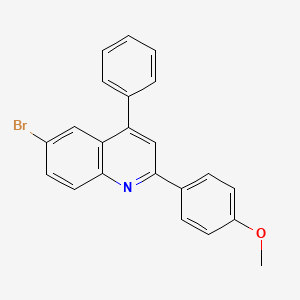
![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2457960.png)

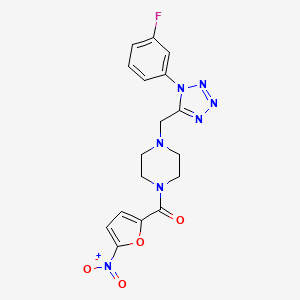
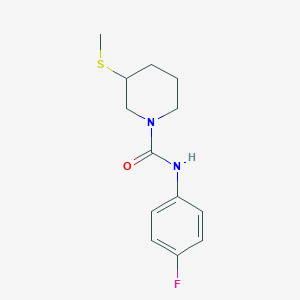
![4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B2457968.png)
